![molecular formula C12H17ClN2O2 B1523789 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 1258640-80-0](/img/structure/B1523789.png)
6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride
Overview
Description
6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride is a chemical compound used in diverse scientific research . It has a CAS number of 1258640-80-0 .
Synthesis Analysis
The synthesis of similar compounds involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular formula of 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride is C12H17ClN2O2 . The molecular weight is 256.73 .Chemical Reactions Analysis
There are several chemical reactions associated with similar compounds. For instance, mechanochemically activated magnesium (0) metal is a highly active mediator for the direct C-4-H alkylation of pyridines with alkyl halides . This reaction offers excellent regioselectivity and substrate scope .Scientific Research Applications
Synthesis and Pharmacological Evaluation
One significant application involves the synthesis of derivatives for pharmacological evaluation. For instance, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous pyridine and azepine derivatives demonstrates the compound's potential as a precursor for anti-inflammatory and analgesic agents. Through quantitative structure-activity relationship (QSAR) studies, these derivatives have shown promising analgesic and anti-inflammatory properties, with specific compounds undergoing advanced pharmacological evaluation as potential anti-inflammatory agents (Muchowski et al., 1985).
Chemical Reactions and Mechanisms
Another area of research focuses on the chemical reactions and mechanisms involving cyclic amines. The compound has been involved in redox-annulations with α,β-unsaturated carbonyl compounds, showcasing its versatility in generating conjugated azomethine ylides, leading to the synthesis of ring-fused pyrrolines. These findings underscore the compound's role in advancing the understanding of cyclic amine reactivity and the development of new synthetic methodologies (Kang et al., 2015).
Coordination Chemistry and Material Science
In coordination chemistry and material science, the compound has been utilized to explore the reactivity of pyridine tricarboxylic acid with Zn(II) salts under various conditions, leading to the formation of coordination polymers with diverse structures. These studies not only reveal the compound's potential in forming complex structures but also open avenues for designing new materials with specific properties (Ghosh et al., 2004).
Novel Derivatives and Biological Activity
Research has also been conducted on the synthesis of novel derivatives of ε-aminocaproic and γ-aminobutyric acid modified with pyridin-2-yl substituents, aiming to investigate their potential biological activities. These derivatives have shown promise in various biological applications, indicating the broad applicability of the compound in developing biologically active substances (Shilin et al., 2019).
Mechanism of Action
properties
IUPAC Name |
6-(azepan-1-yl)pyridine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCHWAPMJQFCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.